molecular formula C10H20ClNO2 B8120195 Methyl 1-amino-4-ethylcyclohexanecarboxylate hcl

Methyl 1-amino-4-ethylcyclohexanecarboxylate hcl

Cat. No.: B8120195
M. Wt: 221.72 g/mol
InChI Key: KPVGVUKKNGUOOK-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-ethylcyclohexanecarboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclohexane ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-ethylcyclohexanecarboxylate hydrochloride typically involves the reaction of 4-ethylcyclohexanone with methylamine and an esterification process. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-ethylcyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-amino-4-ethylcyclohexanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-4-ethylcyclohexanecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-4-methylcyclohexanecarboxylate hydrochloride
  • Methyl 1-amino-4-propylcyclohexanecarboxylate hydrochloride
  • Methyl 1-amino-4-isopropylcyclohexanecarboxylate hydrochloride

Uniqueness

Methyl 1-amino-4-ethylcyclohexanecarboxylate hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

methyl 1-amino-4-ethylcyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-8-4-6-10(11,7-5-8)9(12)13-2;/h8H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVGVUKKNGUOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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